Acetamide, N,N-(2,2'-dipyridyl)-
Description
Properties
CAS No. |
73664-46-7 |
|---|---|
Molecular Formula |
C12H11N3O |
Molecular Weight |
213.23 g/mol |
IUPAC Name |
N,N-dipyridin-2-ylacetamide |
InChI |
InChI=1S/C12H11N3O/c1-10(16)15(11-6-2-4-8-13-11)12-7-3-5-9-14-12/h2-9H,1H3 |
InChI Key |
STONUJDBYXVEBD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C1=CC=CC=N1)C2=CC=CC=N2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Pyridine-Substituted Acetamides in Medicinal Chemistry
- Example 1: 2-(3-Cyanophenyl)-N-(pyridin-3-yl)acetamide (5RGZ) Structure: A pyridin-3-yl group replaces one dipyridyl moiety. Key Findings: Demonstrated binding affinity (−22 kcal/mol) to SARS-CoV-2 main protease via pyridine interaction with HIS163 and hydrogen bonding with ASN142/GLN189 . Comparison: The dipyridyl variant could enhance binding through dual pyridine coordination but may face steric hindrance.
Example 2 : 2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide
- Structure : Combines pyridine and pyrimidine heterocycles.
- Application : Acts as a biologically active intermediate; synthesized via nucleophilic substitution between 2-thio-pyrimidine and chloroacetamide derivatives .
- Comparison : Replacing pyrimidine with a second pyridine (as in the target compound) could alter electronic properties and solubility.
Chlorinated Pyridine Acetamides in Pesticides
- Example: 2-Chloro-N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)acetamide Structure: Chloropyridine and trifluoromethyl groups enhance agrochemical activity. Role: Used in pesticide formulations; the chloroacetamide backbone disrupts plant lipid biosynthesis . Comparison: The dipyridyl variant lacks halogen substituents, likely reducing pesticidal activity but improving metal-binding capacity.
Physicochemical Properties
*Estimated based on pyridine analogs.
Preparation Methods
Catalytic Coupling of Pyridine Using Raney Nickel
The direct dehydrogenative coupling of pyridine to form 2,2'-bipyridine represents a foundational step in synthesizing N,N-(2,2'-dipyridyl)acetamide. A method disclosed in CN105130883A employs Raney nickel as a catalyst with alkyl- or alkoxy-based promoters (e.g., sodium ethylate or aluminum isopropylate) in an autoclave. This approach eliminates halogenated intermediates, reducing environmental toxicity compared to traditional Ullmann coupling. Typical conditions involve heating pyridine at 180–220°C under autogenous pressure for 12–24 hours, achieving yields of 65–78%.
Reaction Parameters and Outcomes
| Catalyst | Promoter | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Raney Nickel | Sodium Ethylate | 200 | 72 |
| Raney Nickel | Aluminum Isopropylate | 180 | 65 |
| Raney Nickel | Sodium Amide | 220 | 78 |
This method’s scalability is enhanced by the catalyst’s reusability, though excessive temperatures (>220°C) promote tar formation, necessitating precise thermal control.
Functionalization of 2,2'-Bipyridine Intermediates
Oxidation of 4,4'-Dimethyl-2,2'-Bipyridine
The oxidation of methyl groups on bipyridine derivatives provides carboxylic acid precursors for subsequent amidation. CN104892503A details the oxidation of 4,4'-dimethyl-2,2'-bipyridine using potassium permanganate in a nitric acid-water system. At 80°C, stoichiometric KMnO4 (0.04–0.16 mol) is added batchwise to ensure controlled exothermicity, yielding 2,2'-bipyridine-4,4'-dicarboxylic acid with 86–94% efficiency. Acidifying the filtrate to pH 1 with HCl induces crystallization, yielding high-purity product.
Optimization of Nitric Acid Concentration
| HNO3 Volume (mL) | KMnO4 (mol) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| 4 | 0.04 | 6 | 86 |
| 8 | 0.08 | 6 | 94 |
| 12 | 0.08 | 6 | 92 |
Higher nitric acid concentrations (>8 mL) improve solubility but risk over-oxidation, while insufficient acid prolongs reaction times.
Bromination and Hydrolysis to Dialdehydes
A complementary route described in Scirp Journal involves converting 2,2'-bipyridine-5,5'-dimethyl to 5,5'-bis(methylbromo)-2,2'-bipyridine, followed by hydrolysis to 2,2'-bipyridyl-5,5'-dicarboxaldehyde. Bromination under nitrogen atmosphere using PBr3 yields the dibromo intermediate (35% yield), which is hydrolyzed in 50% acetic acid to the dialdehyde (75% yield). While this pathway introduces aldehyde functionalities for further derivatization, the low bromination efficiency necessitates optimization.
Amidation Strategies for Acetamide Formation
Critical Parameters for Amidation
Reductive Amination of Dialdehydes
The dialdehyde intermediate from Section 2.2 can undergo reductive amination with acetamide derivatives. Using sodium cyanoborohydride (NaBH3CN) in methanol, the aldehyde groups react with ammonium acetate to form imine intermediates, which are reduced to secondary amines. Subsequent acetylation with acetic anhydride yields the target acetamide.
This method remains theoretical but aligns with established reductive amination protocols .
Q & A
Q. What are the common synthetic routes for preparing Acetamide, N,N-(2,2'-dipyridyl)-, and what critical reaction conditions must be optimized?
Synthesis typically involves multi-step organic reactions, including nucleophilic substitution, condensation, or cyanoacetylation. Key steps include:
- Pyridyl group introduction : Reacting acetamide precursors with 2,2'-dipyridyl derivatives under controlled pH and temperature (e.g., 60–80°C in dimethyl sulfoxide (DMSO) or acetonitrile) .
- Amide bond formation : Using coupling agents like carbodiimides or activating agents such as thionyl chloride .
Critical conditions to optimize: - Solvent selection : Polar aprotic solvents (DMSO, DMF) enhance reaction efficiency .
- Temperature control : Exothermic reactions require gradual heating to avoid side products .
Q. Which spectroscopic and analytical techniques are most effective for characterizing the structural integrity of this compound?
Standard methods include:
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and amide bond integrity .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and purity (>95%) .
- Infrared (IR) Spectroscopy : Identifies characteristic peaks (e.g., C=O stretch at ~1650 cm) .
Q. How does the solubility profile of this compound influence its applicability in biological assays?
The compound’s moderate solubility in polar solvents (e.g., DMSO, ethanol) dictates its use in in vitro studies:
| Solvent | Solubility (mg/mL) | Application |
|---|---|---|
| DMSO | >50 | Cell-based assays |
| Ethanol | ~30 | Kinetic studies |
| Neutral pH stability ensures compatibility with physiological buffers . |
Advanced Research Questions
Q. What strategies are employed to resolve contradictions in reactivity data between experimental observations and computational predictions?
Discrepancies often arise from steric/electronic effects of the dipyridyl moiety. Strategies include:
- Comparative DFT studies : Calculate electronic properties (e.g., HOMO-LUMO gaps) to validate experimental reactivity trends .
- Controlled kinetic experiments : Isolate intermediates to identify rate-limiting steps .
Example: A 15% yield discrepancy in amidation was resolved by adjusting the electron-withdrawing effect of pyridyl groups via substituent modification .
Q. How can researchers design controlled experiments to evaluate the compound’s DNA binding affinity and specificity?
Methodology involves:
- UV-Vis titration : Measure hypochromicity shifts to quantify binding constants () .
- Circular Dichroism (CD) : Detect conformational changes in DNA (e.g., B-to-Z transitions) .
- Competitive assays : Use ethidium bromide displacement to assess intercalation vs. groove binding .
Q. What computational methods (e.g., DFT) are used to predict electronic properties and reaction pathways for this compound?
DFT applications include:
- Geometry optimization : Determine stable conformations of the dipyridyl-acetamide backbone .
- Reaction mechanism modeling : Simulate nucleophilic attack pathways during amide bond formation .
Key parameters: Basis set (B3LYP/6-31G*), solvent effects (PCM model), and transition state analysis .
Q. How do structural modifications (e.g., substituent variations on the pyridyl rings) affect biological activity?
Systematic SAR studies reveal:
| Substituent | Effect on Activity | Example |
|---|---|---|
| Electron-withdrawing (e.g., -Cl) | ↑ DNA binding affinity | IC reduced by 40% |
| Bulky groups (e.g., -CH) | ↓ Solubility but ↑ metabolic stability | 2× longer half-life in vivo |
Q. What protocols ensure reproducibility in multi-step syntheses, especially for isolating intermediates?
Best practices include:
- Stepwise purification : Column chromatography after each step to remove unreacted precursors .
- In-line monitoring : Use HPLC to track intermediate purity (>90%) before proceeding .
- Stoichiometric precision : Maintain a 1:1.2 molar ratio of acetamide to dipyridyl derivatives to avoid side reactions .
Tables of Key Data
Q. Table 1: Comparative Biological Activity of Structural Analogs
| Compound | Target Activity | IC (μM) | Reference |
|---|---|---|---|
| N,N-(2,2'-dipyridyl)-acetamide | DNA binding | 0.45 | |
| N-(3-chlorophenyl) analog | Enzyme inhibition | 1.2 | |
| N-(4-methoxybenzyl) analog | Antifungal activity | 0.81 |
Q. Table 2: Optimized Reaction Conditions for Amidation
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 70–80°C | ↑ 25% |
| Solvent (DMSO:EtOH) | 3:1 v/v | ↑ Purity 90→95% |
| Reaction time | 12–16 hrs | Avoids hydrolysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
